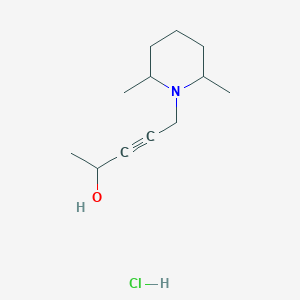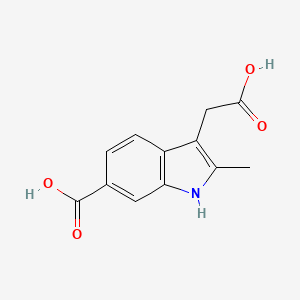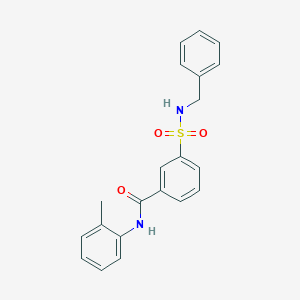![molecular formula C21H25N3OS B5080952 1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B5080952.png)
1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea is a complex organic compound that features a unique combination of adamantyl, methylphenyl, and thiazolyl groups
準備方法
The synthesis of 1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the adamantyl and thiazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, amines, and isocyanates. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
化学反応の分析
1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of substituted derivatives. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The adamantyl group may contribute to the compound’s stability and ability to penetrate biological membranes. Overall, the compound’s effects are mediated through its unique structural features and their interactions with biological molecules.
類似化合物との比較
1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea can be compared with other similar compounds, such as:
1-(1-Adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one: This compound features a pyrazole ring instead of a thiazole ring, leading to different chemical and biological properties.
N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]propanamide: This compound has a similar thiazole ring but differs in the substituents attached to the ring, affecting its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[3-(4-methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-14-2-4-17(5-3-14)20-9-15-8-16(10-20)12-21(11-15,13-20)24-18(25)23-19-22-6-7-26-19/h2-7,15-16H,8-13H2,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTGTHXJEXMIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B5080869.png)
![N-allyl-N-[4-(1-azepanylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5080871.png)
![[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(5-methyl-1H-indazol-3-yl)methanone](/img/structure/B5080873.png)

![N-allyl-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B5080904.png)
![N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE](/img/structure/B5080912.png)
![1-[3-(2,4,6-trichlorophenoxy)propyl]piperidine](/img/structure/B5080918.png)
![3,4-dichloro-N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]benzamide](/img/structure/B5080932.png)


![1-(2-methylphenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5080953.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5080961.png)


